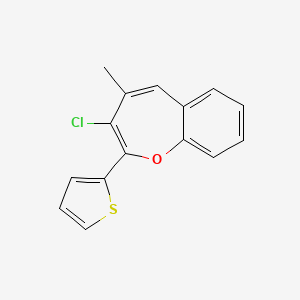![molecular formula C23H32N4O4S2 B15029347 (1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B15029347.png)
(1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.
Coupling Reactions: The intermediate compounds undergo coupling reactions under controlled conditions, often in the presence of catalysts or reagents like triethylamine.
Cyclization: The final step involves cyclization to form the pyrrolidine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein dysfunction.
Industry
In the industrial sector, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)sulfonyl-3-aminopropylamine
- N-(4-methylphenyl)sulfonyl-2-(pyrrolidin-1-yl)ethanamine
Uniqueness
Compared to similar compounds, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide stands out due to its dual sulfonyl groups and pyrrolidine ring. These structural features confer unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C23H32N4O4S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N'-[3-[(4-methylphenyl)sulfonylamino]propyl]-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C23H32N4O4S2/c1-19-6-10-21(11-7-19)32(28,29)25-15-5-14-24-23(18-27-16-3-4-17-27)26-33(30,31)22-12-8-20(2)9-13-22/h6-13,25H,3-5,14-18H2,1-2H3,(H,24,26) |
InChI Key |
IFZCQKNGSVCJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN=C(CN2CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide](/img/structure/B15029271.png)
![2-[(4-chlorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B15029272.png)
![2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B15029274.png)
![methyl 4-(3-chloro-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15029279.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029281.png)


![prop-2-en-1-yl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029307.png)
![N-(2-furylmethyl)-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B15029313.png)
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15029314.png)
![3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)](/img/structure/B15029319.png)
![1-{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one](/img/structure/B15029323.png)
![(2Z)-N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-2-phenylethanamide](/img/structure/B15029334.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}pyridine-3-carboxamide](/img/structure/B15029368.png)
